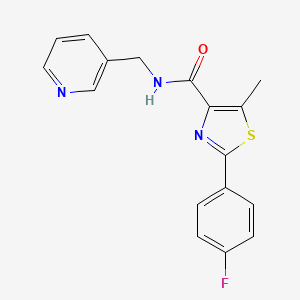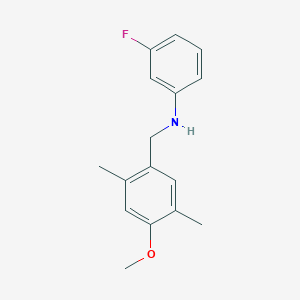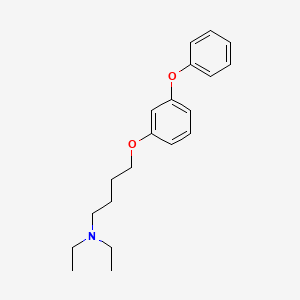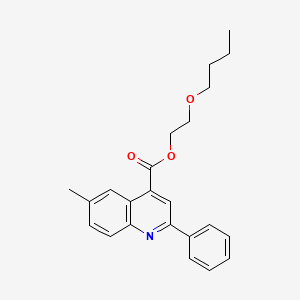
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide, also known as PFT-α, is a small molecule inhibitor of PFTK1, a protein kinase that plays an important role in cell cycle regulation and tumor growth. PFT-α has been shown to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
PFTK1 is a protein kinase that plays a critical role in the regulation of the cell cycle. 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα inhibits PFTK1 by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets involved in cell cycle progression and tumor growth.
Biochemical and Physiological Effects:
This compoundα has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα is its specificity for PFTK1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and experimental conditions used. Additionally, this compoundα may have limited efficacy in tumors with high levels of PFTK1 expression.
Orientations Futures
1. Combination therapy: 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has shown potential for combination therapy with chemotherapy and radiation therapy. Further studies are needed to optimize the dosing and scheduling of combination therapy regimens.
2. Biomarker identification: Biomarkers that predict response to this compoundα treatment could help identify patients who are most likely to benefit from this therapy.
3. Targeting other kinases: PFTK1 is one of many kinases involved in cell cycle regulation and tumor growth. Identifying other kinases that could be targeted by small molecule inhibitors like this compoundα could expand the potential therapeutic applications of this class of drugs.
4. Development of analogs: Developing analogs of this compoundα with improved potency and pharmacokinetic properties could improve its efficacy as a cancer therapeutic.
In conclusion, this compoundα is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its specificity for PFTK1 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. Further studies are needed to optimize its use and identify biomarkers that predict response to treatment.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα involves a series of chemical reactions starting with the reaction of 4-fluoroaniline with 2-bromo-5-methylthiazole to form 2-(4-fluorophenyl)-5-methylthiazole. This intermediate is then reacted with 3-pyridinemethanol and subsequently converted to the carboxamide derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-3-2-8-19-9-12)21-17(23-11)13-4-6-14(18)7-5-13/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMMAQDEJCMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)


![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)